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Introduction

The term "PID-9" is ambiguous and can refer to two distinct biological entities: the Pathway
Interaction Database (PID), a bioinformatics resource, or Dipeptidyl Peptidase 9 (DPP9), a
serine protease. The "9" in "PID-9" is likely a typographical error when referring to the
database. However, to provide a comprehensive resource, this document addresses both
possibilities.

o Part 1: The Pathway Interaction Database (PID) focuses on the application of this database
as a tool for analyzing large-scale datasets to identify relevant biological pathways.

o Part 2: Dipeptidyl Peptidase 9 (DPP9) details the role of this protein within specific signaling
pathways and provides protocols to investigate its function, treating it as a molecular
component to be analyzed rather than a direct analysis tool.
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Part 1: The Pathway Interaction Database (PID) as a

Tool for Pathway Analysis
Application Note

The Pathway Interaction Database (PID) is a freely available, curated collection of human
molecular signaling and regulatory pathways.[1][2][3] Developed through a collaboration
between the U.S. National Cancer Institute (NCI) and Nature Publishing Group, PID serves as
a valuable research tool for understanding the molecular interactions that govern cellular
processes.[1][4] Although active curation of the database ceased in September 2012, the
complete dataset has been preserved and is accessible through the Network Data Exchange
(NDEX).[4]

PID was designed to represent biological processes as networks of molecular interactions,
including biochemical reactions and gene regulatory events.[5][6] A key feature of PID is its
ability to analyze user-submitted lists of molecules, such as genes or proteins from high-
throughput experiments (e.g., microarrays), to identify enriched pathways.[2][7] This
functionality allows researchers to move from a list of differentially expressed genes to a
functional understanding of the biological systems being perturbed.

The database integrates information from multiple sources, including the NCI-Nature curated
pathways, Reactome, and BioCarta.[2] Data within PID can be downloaded in standard formats
like Biological Pathways Exchange (BioPAX) and XML, facilitating integration with other
analysis tools.[3][8]

Key Features of the Pathway Interaction Database:
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Feature Description

A curated collection of human signaling and
Data Source regulatory pathways from NCI/Nature,

Reactome, and BioCarta.[2]

Molecular interactions, signaling events, and

Data Types

key cellular processes.

Batch query tool to upload molecule lists and
Analysis Tools identify statistically over-represented pathways.

[21[°]

Generation of network maps for predefined
Visualization pathways or custom networks based on user

queries.[4][9]

Archived and available for download from the
Data Accessibility Network Data Exchange (NDEXx) in formats like

BioPAX and XML.[4]

Protocol: Pathway Enrichment Analysis Using a Gene
List
This protocol describes a conceptual workflow for using a PID-derived dataset (obtained from

NDEX) to perform pathway enrichment analysis on a list of genes from a differential expression
experiment.

Objective: To identify biological pathways that are significantly over-represented in a given list
of genes.

Materials:
o Alist of gene identifiers (e.g., HUGO Gene Symbols) from an experimental dataset.

o A pathway analysis tool that supports the import of pathway definitions in GMT, BioPAX, or
similar formats (e.g., GSEA, Cytoscape with EnrichmentMap).

o PID pathway data files downloaded from NDEX.
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Experimental Workflow Diagram:
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/

Analysis
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Analysis Tool (e.g., Cytoscape)

'

4. Perform Over-Representation Analysis
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\

J

Interpretation

5. Identify Enriched Pathways
(p-value < 0.05)

:

6. Visualize Pathway Networks
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Caption: Workflow for pathway enrichment analysis using PID data.

Procedure:

o Obtain Gene List: Generate a list of differentially expressed genes from your experimental
data (e.g., RNA-seq, microarray). Format this list as a simple text file with one gene symbol

per line.

o Download PID Pathway Data: Navigate to the Network Data Exchange (NDEX) website and
search for the Pathway Interaction Database collection. Download the pathway sets,
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preferably in a format compatible with your analysis tool, such as GMT (Gene Matrix
Transposed).

e Import Data: Launch your chosen pathway analysis software. Import the PID pathway file
into the tool's pathway database. Then, import your list of differentially expressed genes.

o Perform Over-Representation Analysis: Use the analysis tool to test for the over-
representation of your genes in the loaded PID pathways. The underlying statistical method
is typically a hypergeometric test or a Fisher's exact test, which calculates the probability that
the observed overlap between your gene list and a pathway is due to chance.[2]

« ldentify Enriched Pathways: Review the analysis results. Pathways with a statistically
significant p-value (and/or a corrected p-value like FDR) below a defined threshold (e.g.,
0.05) are considered significantly enriched.

e Visualize and Interpret Results: Visualize the enriched pathways as networks to understand
the connections between the genes in your list. This helps in forming hypotheses about the
biological impact of the observed gene expression changes.

Part 2: Dipeptidyl Peptidase 9 (DPP9) in Pathway
Analysis
Application Note

Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease that plays a crucial role in
various cellular processes, including immune regulation, cell proliferation, and apoptosis.[10]
[11] Unlike the PID database, DPP9 is not a tool for pathway analysis but rather a key
molecular component within signaling pathways. Understanding its function is critical for
research in oncology and immunology.

DPP9 has been shown to be a negative regulator of the PI3K/Akt signaling pathway, a central
cascade for cell survival and proliferation.[1][12] This regulation is growth factor-dependent,
with a pronounced effect on Epidermal Growth Factor (EGF) signaling.[1] Mechanistically,
DPP9 associates with H-Ras, a key upstream activator of the PI3K/Akt pathway.[1]
Overexpression of DPP9 in cancer cell lines has been demonstrated to inhibit Akt activation,
leading to decreased cell proliferation and increased apoptosis.[1][11]
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Furthermore, DPP9 is a component of the N-end rule pathway, which targets proteins for

degradation.[13] One of its known substrates is the tyrosine kinase Syk, a central mediator in

B-cell receptor signaling.[13][14] By cleaving Syk, DPP9 marks it for ubiquitination and

subsequent degradation, thereby acting as a negative regulator of Syk signaling.[13][15]

Summary of DPP9's Role in Signaling:

Interacting Downstream
Pathway Effect of DPP9
Partners Consequence
o Decreased cell
EGF/PI3K/Akt Inhibition of Akt ]
Sianal H-Ras hosohorviat survival and
ignalin osphorylation
g 9 prosprory proliferation[1][11]
Attenuation of B-cell
o Cleavage of Syk N- ) ]
N-end Rule Pathway Syk, Filamin A ) receptor signaling[13]
terminus
[14]
Inhibition of Modulation of
Inflammasome ) )
] NLRP1, CARDS8 inflammasome inflammatory
Regulation o
activation responses[16]

Signaling Pathway Diagram: DPP9 in EGF Signaling
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Caption: DPP9 negatively regulates the EGF-mediated PI3K/Akt pathway.

Protocol: Analysis of DPP9-Mediated Inhibition of Akt
Phosphorylation

This protocol provides a method for determining the effect of DPP9 overexpression on EGF-
induced Akt phosphorylation in a mammalian cell line (e.g., HepG2).
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Objective: To quantify the change in phosphorylated Akt (p-Akt) levels in response to EGF

stimulation in cells overexpressing DPP9 compared to control cells.

Materials:

HepG2 human hepatoma cells

Complete growth medium (e.g., DMEM with 10% FBS)

DPP9 expression vector (DPP9-cDNA cloned into a mammalian expression vector)
Empty vector control

Transfection reagent (e.g., Lipofectamine)

Recombinant human EGF

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, buffers, and electrophoresis apparatus

Western blot transfer system

Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-DPP9, anti-GAPDH
HRP-conjugated secondary antibody

Chemiluminescent substrate

Experimental Workflow Diagram:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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